4-甲基-2-(4-硝基苯甲酰)吡啶

描述

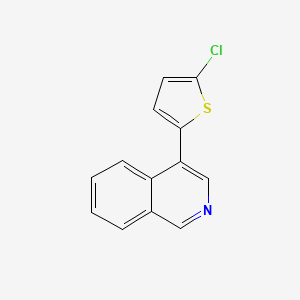

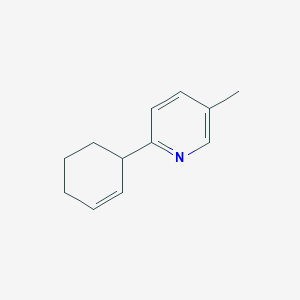

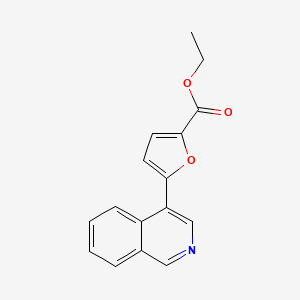

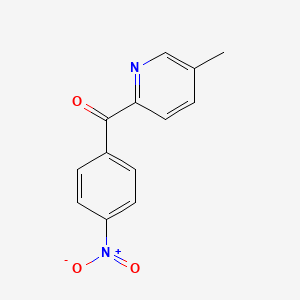

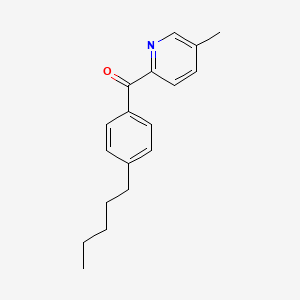

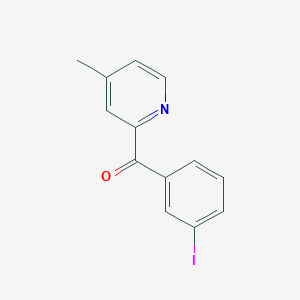

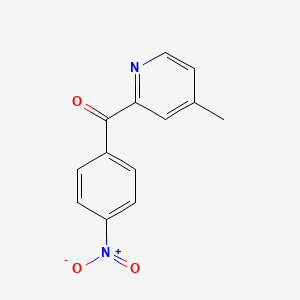

“4-Methyl-2-(4-nitrobenzoyl)pyridine” is an organic compound that belongs to the family of pyridines. It is an off-white solid .

Synthesis Analysis

The synthesis of pyridine derivatives often involves the use of Grignard reagents . The reaction typically involves nucleophilic attack by the Grignard reagent on pyridine N-oxides, followed by treatment with acetic anhydride or DMF .Molecular Structure Analysis

The molecular structure of “4-Methyl-2-(4-nitrobenzoyl)pyridine” is represented by the InChI code1S/C13H10N2O3/c1-9-3-2-4-12(14-9)13(16)10-5-7-11(8-6-10)15(17)18/h2-8H,1H3 . The molecular weight is 242.23 . Chemical Reactions Analysis

Pyridine derivatives, including “4-Methyl-2-(4-nitrobenzoyl)pyridine”, can undergo various chemical reactions. For instance, acid anhydrides can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Physical And Chemical Properties Analysis

“4-Methyl-2-(4-nitrobenzoyl)pyridine” is an off-white solid . The molecular weight is 242.23 . The InChI code is1S/C13H10N2O3/c1-9-3-2-4-12(14-9)13(16)10-5-7-11(8-6-10)15(17)18/h2-8H,1H3 .

科学研究应用

-

Antimicrobial and Antiviral Activities

- Field : Medicinal Chemistry

- Application : Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic . A pyridine compound, which also contains a heterocycle, has improved therapeutic properties .

- Method : The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .

- Results : The activity of 3-cyano-5-[(4-hydroxyphenyl)diazenyl]-4-methyl-6-phenylpyridin-2-yl-4-chloro benzoate 28 against B. subtilis and S. aureus was comparable to that of Amikacin, which is used as the standard antibiotic .

-

Self-Assembled Molecular Hybrids

- Field : Inorganic Chemistry

- Application : Self-assembly via coordination bonding facilitates the creation of diverse inorganic–organic molecular hybrids with distinct structures and properties .

- Method : A novel synthesis method for self-assembled molecular hybrids utilizing the reversible coordination of multidentate imidazole ligands to the vacant sites of lacunary polyoxometalates .

- Results : Self-assembled molecular hybrids including monomer, dimers, and tetramer were synthesized, demonstrating the potential of this method for constructing intricate hybrids with tailored properties and functionalities .

-

Pyridinium Salts

- Field : Organic Chemistry

- Application : Pyridinium salts are familiar structures in many natural products and bioactive pharmaceuticals. They have played an intriguing role in a wide range of research topics .

- Method : This review highlights the pyridinium salts in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

- Results : The review provides a comprehensive overview of the diverse applications of pyridinium salts .

-

Synthesis of 4-Nitropyridine

- Field : Chemical Synthesis

- Application : 4-Nitropyridine is a useful compound in chemical synthesis .

- Method : An efficient two-step flow synthesis of 4-nitropyridine has been reported. The method includes two reaction steps: at first, pyridine N-oxide was converted into 4-nitropyridine .

- Results : The method overcomes previous challenges and provides an efficient route to 4-nitropyridine .

-

Triazole Compounds

- Field : Medicinal Chemistry

- Application : Triazole compounds, which are a type of pyridine compound, show versatile biological activities. They are readily capable of binding in the biological system with a variety of enzymes and receptors .

- Method : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

- Results : The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .

-

Mechanosynthesis of N-(2,2-Diphenylethyl)-4-nitrobenzamide

- Field : Organic Chemistry

- Application : The study outlines the eco-friendly mechanosynthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride .

- Method : The resulting bio-functional hybrid compound was meticulously characterized through the analysis of 1H-, 13C-NMR, UV, and detailed mass spectral analysis .

- Results : The study provides a new method for the synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide .

安全和危害

属性

IUPAC Name |

(4-methylpyridin-2-yl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c1-9-6-7-14-12(8-9)13(16)10-2-4-11(5-3-10)15(17)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFXHYBPNWKXMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701248654 | |

| Record name | (4-Methyl-2-pyridinyl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(4-nitrobenzoyl)pyridine | |

CAS RN |

1187170-83-7 | |

| Record name | (4-Methyl-2-pyridinyl)(4-nitrophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methyl-2-pyridinyl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。